4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{3-[(4-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a pyridine ring, and it features fluorophenyl and methoxy substituents.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
4-{3-[(4-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines, such as:
1H-Pyrazolo[3,4-b]pyridine: Known for its biological activities and structural similarity.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct properties and applications.
Pyrazolo[3,4-c]pyridine: Differing in the fusion pattern of the rings, leading to unique chemical behaviors.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[3-[(4-fluorophenyl)methoxy]-4-methoxyphenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18FN3O3/c1-26-17-7-4-13(15-9-19(25)23-20-16(15)10-22-24-20)8-18(17)27-11-12-2-5-14(21)6-3-12/h2-8,10,15H,9,11H2,1H3,(H2,22,23,24,25) |
InChI Key |
ZLTQCMUFEHYOLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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